3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Description
This compound is a carbazole-based sulfonamide-benzamide hybrid, characterized by a 9H-carbazole core linked to a 4-methylbenzenesulfonamido group and a branched hydroxy-isobutyl benzamide moiety.
Properties
IUPAC Name |
3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O5S/c1-23-15-17-27(18-16-23)42(40,41)36(25-10-8-9-24(19-25)32(39)34-33(2,3)22-37)21-26(38)20-35-30-13-6-4-11-28(30)29-12-5-7-14-31(29)35/h4-19,26,37-38H,20-22H2,1-3H3,(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHCHNBAJLYNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC(=C5)C(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves multiple steps, including the formation of the carbazole moiety and subsequent functionalization. Common synthetic routes may involve:
Formation of Carbazole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the hydroxypropyl and sulfonylamino groups through nucleophilic substitution or addition reactions.
Final Coupling: The final step involves coupling the functionalized carbazole with the benzamide moiety under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 under mild conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the sulfonylamino group would yield primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving sulfonylamino and carbazole groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbazole moiety can participate in π-π stacking interactions, while the sulfonylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
*Estimated based on formula.
Key Observations :
- Sulfonamide vs.
- Benzamide vs. Furan : The hydroxy-isobutyl benzamide in the target compound may increase steric bulk and hydrogen-bonding capacity compared to KL001’s furanylmethyl group, influencing receptor binding .
- Stereochemistry : The target compound likely has two stereocenters (hydroxypropyl and hydroxy-isobutyl), which could complicate synthesis but improve target specificity compared to analogs with undefined stereochemistry .
Inference for Target Compound :
Biological Activity
The compound 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide , also referred to as a carbazole derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H28N2O4S
- Molecular Weight : 452.57 g/mol
- IUPAC Name : N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- SMILES : Cc(cc1)ccc1S(N(CCOC)CC(Cn1c(cccc2)c2c2c1cccc2)O)(=O)=O
- LogP : 4.832 (indicating lipophilicity)
- Water Solubility : LogSw -4.52 (low solubility)
Structural Features
The compound features a carbazole core, which is known for its electronic properties, and a sulfonamide group that is often associated with antibacterial activity. The presence of hydroxyl groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Compounds with carbazole structures have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various metabolic pathways.
Anticancer Activity
A study conducted on carbazole derivatives demonstrated that modifications to the carbazole core could enhance cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in human cancer cells .
Antimicrobial Studies
Research indicated that derivatives containing the sulfonamide group exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate synthesis .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
